1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O5 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activity
- 5-Oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, have shown potential in anticancer and antimicrobial activity. Notably, some derivatives demonstrated significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Synthesis and Chemical Transformation
- The compound has been utilized in synthesizing derivatives with azole, diazole, and hydrazone moieties. These transformations highlight its versatility in chemical synthesis (Sutherland & Tennant, 1971).
Antitumor Evaluation
- Studies involving the synthesis and evaluation of related compounds, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, have shown promising cytotoxicity against certain cancer cell lines, indicating the potential for antitumor applications (Liu et al., 2006).
Antibacterial Activity
- Pyridonecarboxylic acids and related compounds have been synthesized and evaluated for their antibacterial activity. These studies contribute to the understanding of the potential medical applications of related chemical structures (Egawa et al., 1984).
Study of Structure-Biological Activity Relationships
- The compound has been used in the synthesis of various derivatives to study their biological activities, such as antitubercular activity, highlighting its importance in medicinal chemistry research (Ukrainets et al., 2007).
Properties
IUPAC Name |
1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKALLCFKAYGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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